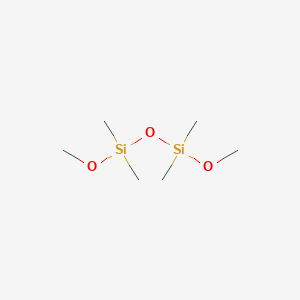

Tetramethyl-1,3-dimethoxydisiloxane

Vue d'ensemble

Description

Tetramethyl-1,3-dimethoxydisiloxane is a compound that falls within the broader category of organosilicon compounds, specifically disiloxanes, which are characterized by the presence of a Si-O-Si linkage. These compounds are of interest due to their unique physical and chemical properties and their potential applications in various fields, including materials science and medicinal chemistry.

Synthesis Analysis

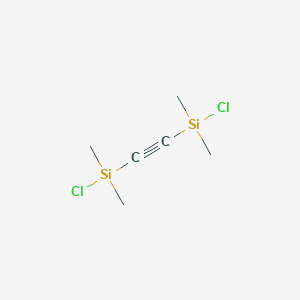

The synthesis of tetramethyl-1,3-dimethoxydisiloxane-related compounds can involve different starting materials and reaction pathways. For instance, the synthesis of 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene from 1,4-dilithiotetraphenylbutadiene and 1,2-dichlorotetramethyldisilane has been described, highlighting the reactivity of disiloxane bonds under specific conditions . Additionally, the synthesis of related disiloxanes with various substituents has been achieved through hydrolysis of corresponding diisocyanatodisiloxanes and tetrachlorodisiloxane .

Molecular Structure Analysis

The molecular structure of disiloxane compounds has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of 1,3-dimethoxy-1,3-tetraphenyldisiloxane was confirmed by these methods . The molecular mechanics and semiempirical methods have been used to compare modeled and X-ray structures, providing insights into bond lengths, bond angles, and dihedral angles .

Chemical Reactions Analysis

Disiloxanes can undergo various chemical reactions, including oxidation and reactions with singlet oxygen. The Si-Si bond in disiloxanes can be readily oxidized, as demonstrated in the synthesis of 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene, where a peroxy radical acts as an intermediate . The reactivity of these compounds can be influenced by the presence of substituents, which can either facilitate or hinder specific reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of disiloxanes are influenced by their molecular structure. For instance, disiloxanediols have been found to be soluble in common organic solvents and exhibit high thermal stability, allowing for sublimation without decomposition . The dimeric nature of certain disiloxanes, such as tetramethyl-1,3-bis(trimethylsiloxy)distannoxane, has been confirmed in solution through NMR spectroscopy, and the strength of the tin-oxygen coordinate bond has been estimated . The stability of supramolecular structures formed by disiloxane-containing compounds has also been studied using ATR-FTIR, revealing insights into their behavior in solution and with temperature changes .

Applications De Recherche Scientifique

- Summary of the Application : Tetramethyl-1,3-dimethoxydisiloxane is used in the synthesis of a type of polymer known as Polymer of Intrinsic Microporosity (PIM-1) . PIM-1 has generated significant interest for membrane separations and other applications since their initial discovery .

- Methods of Application : The synthesis of PIM-1 is reported from step-growth polymerizations of 5,5 ′,6,6 ′-tetrahydroxy-3,3,3 ′,3 ′-tetramethyl-1,1 ′-spirobisindane with the commercially cheaper monomer, tetrachloroterephthalonitrile . Nitrogen-purged polymerizations (100−160 C) were quenched after a monitored increase in viscosity .

- Results or Outcomes : A significant proportion of the apparent surface area (up to 200 m2 g− 1) associated with PIM-1 can be attributable to whether its contorted polymer chains in fact link to form cyclic or other nonlinear structures . Membranes cast from solutions of polymer samples containing higher branching and network contents exhibited higher gas pair selectivities (CO2/CH4 and CO2/N2), above the Robeson 2008 upper bound .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

methoxy-[methoxy(dimethyl)silyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O3Si2/c1-7-10(3,4)9-11(5,6)8-2/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKINWJBZPLWKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)O[Si](C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334053 | |

| Record name | TETRAMETHYL-1,3-DIMETHOXYDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetramethyl-1,3-dimethoxydisiloxane | |

CAS RN |

18187-24-1 | |

| Record name | TETRAMETHYL-1,3-DIMETHOXYDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethoxytetramethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B101846.png)

![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)